Benzo[d]oxazol-5-ylmethanol
Overview
Description
Benzo[d]oxazol-5-ylmethanol is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a methanol group attached to the fifth position of the oxazole ring. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]oxazol-5-ylmethanol typically involves the cyclization of appropriate precursors. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include benzoxazole derivatives with various functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzo[d]oxazol-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Benzoxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents
Mechanism of Action
The mechanism of action of benzo[d]oxazol-5-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, certain benzoxazole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the methanol group but shares the benzoxazole core structure.
Benzo[d]oxazol-2-ylmethanol: Similar structure but with the methanol group attached to the second position of the oxazole ring.
2-Phenylbenzoxazole: Contains a phenyl group instead of a methanol group
Uniqueness
Benzo[d]oxazol-5-ylmethanol is unique due to the presence of the methanol group at the fifth position, which can influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other benzoxazole derivatives .
Properties
IUPAC Name |
1,3-benzoxazol-5-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFSXNBYMXNZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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